3-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}-2,4-pentanedione
Description
3-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}-2,4-pentanedione is a structurally complex organic compound featuring a pentanedione backbone (2,4-pentanedione) substituted with a sulfanyl-linked pyrimidine ring bearing a 2-thienyl group.
Properties
IUPAC Name |
3-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylpentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c1-8(16)12(9(2)17)19-13-14-6-5-10(15-13)11-4-3-7-18-11/h3-7,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSVRTLJWRVAPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NC=CC(=N1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320543 | |
| Record name | 3-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylpentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819250 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
692287-24-4 | |
| Record name | 3-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylpentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}-2,4-pentanedione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thienylpyrimidine derivatives with sulfur-containing reagents under controlled conditions. The process often involves [3+3], [4+2], or [5+1] cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but typically involve controlled temperatures and solvents to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
3-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}-2,4-pentanedione has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}-2,4-pentanedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Thienyl-Containing Heterocycles (Triazoles and Oxadiazoles)
Key Compounds :
- N-[3-mercapto-5-(2-thienyl)-1,2,4-triazol-4-yl]-N'-arylthioureas (4a–e)
- 5-(2-thienyl)-1,3,4-oxadiazoline-2-thiones (7a–e, 9a–f)
Structural Similarities :
- Shared 2-thienyl substituent, which contributes to π-π stacking and hydrophobic interactions.
Functional Differences :
- Biological Activity : Thienyl-triazoles and oxadiazoles exhibit Gram-positive antibacterial activity (e.g., compound 9a shows broad-spectrum activity) but lack efficacy against Candida albicans . The target compound’s pentanedione moiety may reduce antimicrobial potency due to decreased ring strain compared to triazoles.
Data Table :
*Calculated based on structural formula.
Sulfamoylphenyl Pentanamide Derivatives
Key Compounds :
Structural Similarities :
- Both feature pentanamide backbones with aromatic substituents (pyridine/pyrimidine).
- Sulfamoyl groups enhance hydrogen-bonding capacity.
Functional Differences :
- The target compound’s sulfanyl bridge contrasts with the sulfamoyl group in these derivatives, reducing hydrogen-bond donors but increasing lipophilicity.
- Synthetic Yields : Pentanamide derivatives show moderate yields (76–83%), suggesting the target compound’s synthesis may require optimized conditions for the sulfanyl linkage .
Data Table :
| Property | Target Compound | Sulfamoylphenyl Pentanamide |
|---|---|---|
| Functional Group | Sulfanyl | Sulfamoyl |
| Molecular Formula | C14H12N2O2S2 (estimated) | C24H23N5O5S |
| Elemental Analysis (C%) | ~58% (estimated) | 58.41–58.59% |
Pyrimidine Derivatives with Amino vs. Sulfanyl Linkages
Key Compound :
- Nilotinib (AMN 107): A pyrimidinylamino-based antineoplastic agent .
Structural Similarities :
- Both incorporate pyrimidine rings critical for target binding.
Functional Differences :
- Nilotinib’s pyrimidinylamino group facilitates kinase inhibition (e.g., Bcr-Abl), while the sulfanyl group in the target compound may alter electron distribution, reducing affinity for kinase targets but enabling novel interactions.
- Bioactivity : Nilotinib’s efficacy in cancer therapy highlights the importance of pyrimidine substituents; the target compound’s thienyl-sulfanyl combination may redirect activity toward microbial or metabolic targets .
Research Findings and Implications
- Antimicrobial Potential: Thienyl-pyrimidine hybrids (e.g., oxadiazoles) demonstrate Gram-positive activity, suggesting the target compound could be modified for similar applications .
- Synthetic Challenges : Sulfanyl linkages in heterocycles often require controlled conditions to avoid disulfide formation, as seen in sulfamoylphenyl pentanamide synthesis .
- Structural Optimization : Replacing the pentanedione core with a bioisostere (e.g., triazole) may enhance activity, as observed in compound 9a .
Biological Activity
The compound 3-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}-2,4-pentanedione is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound through a review of relevant literature, including case studies, research findings, and data tables.
Chemical Structure and Properties
The compound features a thienyl group attached to a pyrimidine ring through a sulfanyl linkage, with a diketone moiety. Its structural formula can be represented as follows:
This structure is significant as it may influence the compound's interaction with biological targets.
Research indicates that compounds similar to this compound may act through inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, pyrimidine derivatives have been shown to inhibit serine/threonine kinases that are overexpressed in various malignancies, such as Pim kinases .
Anticancer Activity
Several studies have highlighted the anticancer potential of thienyl and pyrimidine derivatives. For example:
- Case Study 1 : A related compound demonstrated potent antiproliferative activity against K562 and MV4-11 leukemia cells with EC50 values in the low micromolar range (e.g., 1.7 µM) .
- Case Study 2 : Another study found that similar compounds inhibited growth in various cancer cell lines, indicating a mechanism-based action on signaling pathways critical for tumor growth .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary studies showed that related thienyl compounds exhibited activity against both Gram-positive and Gram-negative bacteria. For instance:
- Table 1: Antimicrobial Activity of Thienyl Compounds
| Compound Name | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3-{[4-(2-Thienyl)-2-pyrimidinyl]} | E. coli | 62.5 |
| S. aureus | 78.12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
